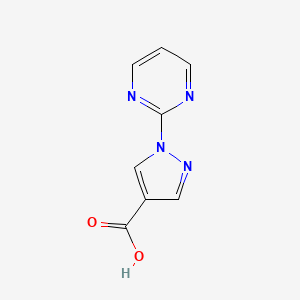

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-7(14)6-4-11-12(5-6)8-9-2-1-3-10-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLDZENGFJONBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656126 | |

| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014632-18-8 | |

| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around the classical pyrazole formation via cyclocondensation, followed by ester hydrolysis. This document will elaborate on the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and present characterization data. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this valuable compound in their research endeavors.

Introduction: The Significance of the Pyrimidinyl-Pyrazole Scaffold

The fusion of pyrimidine and pyrazole ring systems has garnered considerable attention in contemporary drug discovery. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. When coupled with a pyrimidine ring, another key pharmacophore found in many therapeutic agents, the resulting hybrid molecule, this compound, presents a unique scaffold with the potential for diverse biological interactions. The carboxylic acid functionality at the 4-position of the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel drug candidates.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward two-step approach. The primary disconnection is at the carboxylic acid group, leading back to the corresponding ethyl ester (II). This ester can be readily hydrolyzed under basic conditions. The pyrazole ring of the ester (II) can be disconnected to reveal two key building blocks: 2-hydrazinopyrimidine (III) and a suitable three-carbon electrophile, such as ethyl 2-formyl-3-oxopropanoate (IV) or its more stable enol ether equivalent, diethyl 2-(ethoxymethylene)malonate. This retrosynthetic pathway is illustrated below.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the commercial availability or straightforward preparation of the starting materials and the generally high yields and selectivity of the individual reactions.

Synthetic Pathway and Mechanistic Insights

The forward synthesis involves two primary stages: the formation of the pyrazole ring through cyclocondensation and the subsequent hydrolysis of the ester to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

The cornerstone of this synthesis is the regioselective cyclocondensation reaction between 2-hydrazinopyrimidine and a suitable 1,3-dielectrophile. Ethyl 2-formyl-3-oxopropanoate is an effective reagent for this transformation.[1] The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine moiety onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring.

The proposed mechanism involves the following key steps:

-

Nucleophilic Addition: The terminal nitrogen of 2-hydrazinopyrimidine attacks one of the carbonyl carbons of ethyl 2-formyl-3-oxopropanoate.

-

Intramolecular Cyclization: The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a five-membered cyclic intermediate.

-

Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrazole ring.

Caption: Overall synthetic workflow for this compound.

Step 2: Hydrolysis of Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard transformation typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like ethanol or methanol.[2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid product.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent | Supplier | Purity |

| 2-Hydrazinopyrimidine | Commercially Available | ≥97% |

| Ethyl 2-formyl-3-oxopropanoate | Commercially Available | ≥95% |

| Ethanol (absolute) | Standard Supplier | ≥99.8% |

| Sodium Hydroxide (pellets) | Standard Supplier | ≥98% |

| Hydrochloric Acid (concentrated) | Standard Supplier | ~37% |

| Ethyl Acetate | Standard Supplier | HPLC grade |

| Hexanes | Standard Supplier | HPLC grade |

| Anhydrous Sodium Sulfate | Standard Supplier | ACS grade |

Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

-

To a solution of 2-hydrazinopyrimidine (1.10 g, 10.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-oxopropanoate (1.44 g, 10.0 mmol).[3][4][5]

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent to yield ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (2.18 g, 10.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Add sodium hydroxide pellets (0.80 g, 20.0 mmol) to the solution.

-

Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting material is no longer observed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

-

Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to pyrimidine and pyrazole protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product. |

| Purity (HPLC) | ≥95% |

Safety and Handling

-

2-Hydrazinopyrimidine: Toxic and an irritant. Handle with care, avoiding skin and eye contact, and inhalation.

-

Ethyl 2-formyl-3-oxopropanoate: Irritant. Avoid contact with skin and eyes.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate safety precautions.

Conclusion

This technical guide outlines a reliable and scalable synthesis of this compound. The described two-step sequence, involving a cyclocondensation followed by ester hydrolysis, provides a practical route to this important heterocyclic scaffold. The detailed protocol and mechanistic insights are intended to facilitate the successful implementation of this synthesis in a research or drug development setting, enabling further exploration of the therapeutic potential of this promising class of compounds.

References

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

- El-Hamouly, W. S., et al. (2011). Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4-(benzo[d]thiazol-2-yl)phenyl moiety. Der Pharma Chemica, 3(6), 282-292.

- Google Patents. (n.d.). Process for the manufacture of pyrazoles or pyrimidones.

- Google Patents. (n.d.). Process for the preparation of pyrazole-4-carboxamides.

- Google Patents. (n.d.). Process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

PubChem. (n.d.). Ethyl 2-formyl-3-oxopropanoate. Retrieved from [Link]

Sources

- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Ethyl 2-formyl-3-oxopropanoate | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 80370-42-9|Ethyl 2-formyl-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 5. ethyl 2-formyl-3-oxopropanoate - SRIRAMCHEM [sriramchem.com]

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure uniquely combines three key pharmacophoric elements: a pyrimidine ring, a pyrazole core, and a carboxylic acid functional group. This arrangement provides a rigid scaffold with strategically positioned hydrogen bond donors and acceptors, making it an attractive building block for the design of novel therapeutic agents. The pyrimidine moiety is a well-known "hinge-binding" motif in many kinase inhibitors, while the pyrazole ring serves as a stable and versatile linker. The carboxylic acid provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the modulation of physicochemical properties.

This guide offers a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this molecule, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its structure and core properties. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and infer key properties based on its structure and data from closely related analogs.

The table below summarizes key physicochemical data. Properties for the parent 1H-pyrazole-4-carboxylic acid and the analogous 1-Methyl-1H-pyrazole-4-carboxylic acid are included for comparative context.

| Property | Value for this compound | Comparative Data |

| Appearance | White to off-white solid (Predicted) | 1-Methyl-1H-pyrazole-4-carboxylic acid: White to pale yellow powder[3] |

| Melting Point (°C) | Not available | 1-Methyl-1H-pyrazole-4-carboxylic acid: 203-208 °C[3] |

| Boiling Point (°C) | Not available | 1-Methyl-1H-pyrazole-4-carboxylic acid: 306.9 °C at 760 mmHg (Predicted)[3] |

| pKa | 3.5 - 4.0 (Estimated) | 1-Methyl-1H-pyrazole-4-carboxylic acid: 3.88 ± 0.10 (Predicted)[3] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol (Predicted) | 1-Methyl-1H-pyrazole-4-carboxylic acid is soluble in DMSO and methanol[3] |

| XLogP3 | 0.5 (Predicted) | 1H-pyrazole-4-carboxylic acid: -0.3[4][5] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation. Based on the known structure, the following spectral characteristics are predicted:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), typically a broad singlet.

-

δ ~8.9 ppm (d, J=4.8 Hz, 2H): Protons at the 4 and 6 positions of the pyrimidine ring.

-

δ ~8.7 ppm (s, 1H): Proton at the 5-position of the pyrazole ring.

-

δ ~8.2 ppm (s, 1H): Proton at the 3-position of the pyrazole ring.

-

δ ~7.5 ppm (t, J=4.8 Hz, 1H): Proton at the 5-position of the pyrimidine ring. The exact shifts may vary, but this pattern is characteristic of the coupled ring systems.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~163 ppm: Carboxylic acid carbonyl carbon.

-

δ ~158-160 ppm: Pyrimidine carbons C4/C6 and C2.

-

δ ~140-145 ppm: Pyrazole carbons C3 and C5.

-

δ ~120-125 ppm: Pyrimidine carbon C5.

-

δ ~110-115 ppm: Pyrazole carbon C4.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3100-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing characteristic hydrogen-bonding.

-

~1700-1680 cm⁻¹: C=O stretch of the carboxylic acid carbonyl.

-

~1600-1450 cm⁻¹: C=N and C=C stretching vibrations from the pyrimidine and pyrazole rings.

-

Synthesis and Purification

Proposed Synthetic Protocol

A plausible route involves the reaction of 2-hydrazinopyrimidine with diethyl 2-(ethoxymethylene)malonate , followed by hydrolysis and decarboxylation.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

-

Step 1: Cyclocondensation:

-

To a solution of 2-hydrazinopyrimidine (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

-

Causality: The nucleophilic hydrazine nitrogen attacks one of the electrophilic carbonyl carbons of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol and water to form the stable pyrazole ring.

-

Cool the mixture to room temperature. The intermediate ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate may precipitate and can be collected by filtration.

-

-

Step 2: Saponification and Acidification:

-

Suspend the crude ester from Step 1 in a 2M aqueous solution of sodium hydroxide (NaOH) (2-3 eq).

-

Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

-

Causality: The hydroxide ion attacks the ester carbonyl, leading to the formation of the sodium carboxylate salt. Subsequent heating in the basic medium can facilitate decarboxylation if the initial cyclization yielded a dicarboxylic acid precursor.

-

Cool the reaction mixture in an ice bath and acidify slowly with 2M hydrochloric acid (HCl) until the pH reaches 3-4.

-

The final product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the final product with high purity.

-

Chemical Reactivity and Derivatization

The molecule's reactivity is governed by its three primary functional components. The carboxylic acid is the most versatile handle for chemical modification.

Caption: Key derivatization pathways from the carboxylic acid group.

-

Amide Bond Formation: This is the most common reaction in drug discovery. The carboxylic acid can be activated with coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) and reacted with a primary or secondary amine to form a diverse library of amides. This is a crucial strategy for modulating biological activity and physicochemical properties.[7]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acid chloride intermediate will yield the corresponding ester. Esters can serve as prodrugs or intermediates for further reactions.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, providing another point for chemical diversification.

-

Pyrimidine and Pyrazole Rings: Both heterocyclic rings are generally stable under common synthetic conditions. They are relatively electron-deficient, making them resistant to electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic substitution under harsh conditions. The ring nitrogens offer sites for potential coordination to metal ions.

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a scaffold for creating high-value molecules, particularly for pharmaceutical applications.

-

Kinase Inhibitors: The pyrimidine ring is a privileged structure known to form key hydrogen bonds with the "hinge" region of the ATP-binding pocket in many protein kinases. The pyrazole serves as a rigid linker to present other functional groups into solvent-exposed regions or adjacent pockets. By synthesizing amide derivatives, researchers can target specific kinases implicated in diseases like cancer and inflammation.[8]

-

Fragment-Based Lead Discovery (FBLD): With a molecular weight under 200 g/mol and a well-defined three-dimensional shape, this molecule is an ideal candidate for fragment screening. It can be used to identify initial low-affinity hits against a biological target, which can then be grown or linked to develop more potent leads.

-

Agrochemicals: Pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme.[7] The core structure of this molecule is highly analogous to the acyl moiety in several commercial fungicides, suggesting its derivatives could be explored for applications in crop protection.

-

Scaffold for Combinatorial Chemistry: The robust synthesis and the reactive carboxylic acid handle make this compound an excellent starting point for building combinatorial libraries to screen against a wide range of biological targets.[9][10]

Safety and Handling

Based on supplier safety data, this compound should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for drug discovery and materials science. Its synthesis is achievable through established chemical principles, and its structure offers a unique combination of features ideal for developing targeted therapeutics, particularly kinase inhibitors and novel agrochemicals. The strategic combination of a hinge-binding pyrimidine, a stable pyrazole linker, and a versatile carboxylic acid handle ensures that this compound will remain a molecule of high interest for synthetic and medicinal chemists.

References

-

Semantic Scholar. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

-

Scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Retrieved from [Link]

-

Al-Hourani, B. J., & Al-Zoubi, R. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7210. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Chemcasts. (n.d.). pyrazole-4-carboxylic acid (CAS 37718-11-9) – Thermophysical Properties. Retrieved from [Link]

-

LookChem. (n.d.). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

-

MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8409. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives attached to 4. Retrieved from [Link]

-

MDPI. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 26(11), 3343. Retrieved from [Link]

-

PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]

-

PubChemLite. (n.d.). 1h-pyrazole-4-carboxylic acid (C4H4N2O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 1-[2-[[(1-methyl-1H-pyrazol-4-yl)methyl]amino]-2-oxoethyl]-. Retrieved from [Link]

-

SciSupplies. (n.d.). This compound, 95.0%, 1g. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

ACS Omega. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

- 1. 1-(2-pyrimidinyl)-1H-Pyrazole-4-carboxylic acid CAS#: 1014632-18-8 [m.chemicalbook.com]

- 2. This compound, 95.0%, 1g [scisupplies.eu]

- 3. lookchem.com [lookchem.com]

- 4. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1h-pyrazole-4-carboxylic acid (C4H4N2O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

This guide provides a detailed technical framework for the spectroscopic analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1014632-18-8). As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict the characteristic spectral signatures. This predictive approach is a crucial skill for researchers in medicinal chemistry and drug discovery, enabling the identification and characterization of novel molecular entities.

The core structure, a pyrazole-pyrimidine conjugate, represents a class of heterocyclic compounds with significant interest in pharmacology due to their diverse biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] Unambiguous structural confirmation is the bedrock of any chemical research, and the methodologies outlined herein provide a robust protocol for achieving this through modern spectroscopic techniques.

Molecular Structure and Key Features

This compound is a molecule composed of three key functional components: a pyrimidine ring, a pyrazole ring, and a carboxylic acid group.[4] The electronic interplay between the electron-deficient pyrimidine ring and the pyrazole ring, along with the acidic proton of the carboxyl group, dictates the unique spectroscopic properties of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| Monoisotopic Mass | 190.04907545 Da |

| CAS Number | 1014632-18-8 |

A proposed atom numbering scheme for NMR assignment is presented below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

Experimental Protocol (Hypothetical):

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it will solubilize the polar carboxylic acid and allow for the observation of the exchangeable acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm the identity of the carboxylic acid proton.

Predicted Chemical Shifts and Multiplicities: The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine, pyrazole, and carboxylic acid protons. The electron-withdrawing nature of the nitrogen atoms will shift the aromatic protons downfield.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| COOH | ~12.0 - 13.0 | Broad Singlet | - | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that disappears upon D₂O exchange.[6][7] |

| H5' | ~8.90 | Doublet | J = 4.8 Hz | 2H | Protons at the 4' and 6' positions of a 2-substituted pyrimidine are equivalent and couple to the H5' proton. |

| H3 | ~8.70 | Singlet | - | 1H | The H3 proton on the pyrazole ring is adjacent to two nitrogen atoms, leading to a downfield shift. |

| H5 | ~8.40 | Singlet | - | 1H | The H5 proton is deshielded by the adjacent N1 and the attached pyrimidine ring. |

| H4', H6' | ~7.40 | Triplet | J = 4.8 Hz | 1H | This proton is coupled to the two equivalent protons at the 4' and 6' positions.[8] |

Predicted ¹³C NMR Spectrum

Experimental Protocol (Hypothetical):

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer.

-

Typical acquisition times will be longer than for ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Predicted Chemical Shifts: The carbon signals will be distributed according to their electronic environment. The carboxylic acid carbonyl carbon will be the most downfield signal.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C(OOH) | ~165-170 | The carbonyl carbon of a carboxylic acid is highly deshielded.[6] |

| C2' | ~159 | Carbon in the pyrimidine ring bonded to two nitrogen atoms. |

| C4', C6' | ~158 | Equivalent carbons in the pyrimidine ring adjacent to nitrogen. |

| C3 | ~142 | Pyrazole carbon adjacent to two nitrogens. |

| C5 | ~135 | Pyrazole carbon adjacent to N1 and attached to the pyrimidine ring. |

| C5' | ~120 | Carbon in the pyrimidine ring.[8] |

| C4 | ~115 | Pyrazole carbon attached to the carboxylic acid group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol (Hypothetical):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Predicted Mass-to-Charge Ratios (m/z):

| Ion | Formula | Predicted m/z (Exact Mass) | Notes |

| [M+H]⁺ | C₈H₇N₄O₂⁺ | 191.0563 | Expected primary ion in positive ESI mode. |

| [M-H]⁻ | C₈H₅N₄O₂⁻ | 189.0418 | Expected primary ion in negative ESI mode. |

| [M+Na]⁺ | C₈H₆N₄O₂Na⁺ | 213.0383 | Common sodium adduct observed in positive mode. |

Fragmentation Analysis: Tandem MS (MS/MS) of the molecular ion would likely show characteristic losses. A primary fragmentation would be the loss of CO₂ (44 Da) from the carboxylic acid group.

Caption: Integrated workflow for synthesis and characterization.

This comprehensive spectroscopic profile, though predictive, provides a robust template for the empirical characterization of this compound. By comparing experimentally obtained data with these well-grounded predictions, researchers can confidently confirm the structure and purity of this valuable heterocyclic building block.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Available from: [Link]

-

Báti, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4895. Available from: [Link]

-

Darvishi, S., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(82), 52255-52261. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8394-8407. Available from: [Link]

-

ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available from: [Link]

-

Rasamsetti, S., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. Available from: [Link]

-

ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Elguero, J., et al. (2018). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystals, 8(8), 321. Available from: [Link]

- Breitmaier, E. & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

Lee, H. W., et al. (2019). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 24(18), 3290. Available from: [Link]

-

Ansari, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. Available from: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

-

Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 542-547. Available from: [Link]

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 1-[2-[[(1-methyl-1H-pyrazol-4-yl)methyl]amino]-2-oxoethyl]- [1H NMR]. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 7(1), 1216-1227. Available from: [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Chemsrc. 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

Siddiqui, Y. et al. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Available from: [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link]

Sources

- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 1-(2-pyrimidinyl)-1H-Pyrazole-4-carboxylic acid CAS#: 1014632-18-8 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, explaining not just the data but the rationale behind the experimental choices and interpretation.

Introduction: The Structural Significance of this compound

The molecule this compound incorporates three key pharmacophoric elements: a pyrimidine ring, a pyrazole ring, and a carboxylic acid group. Pyrazole and pyrimidine derivatives are known to exhibit a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1] The precise arrangement of these fragments and the electronic interplay between them are critical to the molecule's function and can be elucidated through detailed spectroscopic analysis, with ¹H NMR being a primary tool for structural confirmation and characterization.

This guide will delve into the expected ¹H NMR spectrum of this compound, providing a detailed interpretation of chemical shifts and coupling constants. We will also present a robust experimental protocol for acquiring high-quality NMR data for this and similar molecules.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyrimidine and pyrazole rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms within the heterocyclic systems and the carboxylic acid group.

Predicted Chemical Shifts and Assignments

The expected chemical shifts for the protons of this compound are summarized in the table below. These predictions are based on the known chemical shift ranges for pyrimidine and pyrazole derivatives, taking into account the electronic effects of the substituents.[2][3][4]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H5' | 9.0 - 9.2 | Doublet | ~2.5 | Adjacent to two nitrogen atoms in the pyrimidine ring, highly deshielded. |

| H4', H6' | 8.8 - 9.0 | Doublet of doublets or Triplet | ~5.0, ~2.5 | Protons on the pyrimidine ring, deshielded by the nitrogen atoms. |

| H3 | 8.4 - 8.6 | Singlet | - | Proton on the pyrazole ring, deshielded by the adjacent nitrogen and the pyrimidinyl substituent. |

| H5 | 8.2 - 8.4 | Singlet | - | Proton on the pyrazole ring, deshielded by the adjacent nitrogen and the carboxylic acid group. |

| COOH | 12.0 - 13.0 | Broad Singlet | - | Acidic proton, chemical shift is concentration and solvent dependent.[5][6] |

Note: The numbering of the atoms is as follows: pyrazole ring protons are H3 and H5, and pyrimidine ring protons are H4', H5', and H6'.

Rationale for Chemical Shift Predictions

-

Pyrimidine Protons (H4', H5', H6'): The protons on the pyrimidine ring are expected to be in the downfield region of the spectrum, typically between 8.8 and 9.2 ppm.[2] The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, leading to significant deshielding of the ring protons. The H5' proton, being situated between the two nitrogens, is expected to be the most deshielded.

-

Pyrazole Protons (H3, H5): The protons on the pyrazole ring are also in the aromatic region but are generally found at slightly higher fields than the pyrimidine protons.[3] The presence of the electron-withdrawing pyrimidin-2-yl group at the N1 position and the carboxylic acid group at the C4 position will deshield both H3 and H5.

-

Carboxylic Acid Proton (COOH): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the range of 10-13 ppm.[5][6] Its chemical shift is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents, this signal is often broad, while in protic solvents like D₂O, it may exchange with deuterium and disappear from the spectrum.[5]

Expected Coupling Patterns

-

Pyrimidine Ring: The H4' and H6' protons are expected to couple with the H5' proton, resulting in a doublet of doublets or a triplet for H4' and H6' and a doublet for H5'. The coupling constant (J) is typically around 5.0 Hz for ortho-coupling and 2.5 Hz for meta-coupling in pyrimidine systems.[2]

-

Pyrazole Ring: The H3 and H5 protons are on the same ring but are not adjacent. Therefore, they are expected to appear as singlets, with no significant coupling to each other.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds helps to observe the carboxylic acid proton as a distinct, albeit broad, signal. Deuterated chloroform (CDCl₃) may also be used, but the solubility of the compound might be limited.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

-

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural elucidation. By understanding the fundamental principles of chemical shifts and coupling constants in heterocyclic systems, researchers can confidently assign the observed signals and confirm the identity and purity of their compound. The experimental protocol outlined in this guide serves as a robust starting point for obtaining high-quality NMR data for this and related molecules, which is an essential step in the drug discovery and development process.

References

-

PubChem. Pyrimidine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). [Link]

-

Canadian Journal of Chemistry. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

-

Journal of the American Chemical Society. Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. [Link]

-

ResearchGate. Chemical shift values of the anomeric protons in the 1 H NMR spectra.... [Link]

-

Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]

-

Prof. Dr. H.-H. Limbach. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). [Link]

-

National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

PubMed. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. [Link]

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

-

Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

-

ScienceDirect. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

ResearchGate. (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. [Link]

-

ResearchGate. Chemical shift values and assigned coupling constants of compound (4 a).... [Link]

-

ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. [Link]

-

PubChem. Pyrazole-4-carboxylic acid. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

13C NMR Analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: A Guide to Unambiguous Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural integrity of novel chemical entities is paramount in drug discovery and development. 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid represents a class of complex heterocyclic scaffolds, the characterization of which demands a robust and systematic analytical approach. This technical guide provides a comprehensive methodology for the definitive structural elucidation of this molecule using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Moving beyond a simple recitation of data, this document details the causality behind experimental choices, from sample preparation to the strategic application of advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) correlation spectroscopy. The workflow described herein constitutes a self-validating system, ensuring the highest degree of confidence in the final structural assignment for researchers in medicinal chemistry and materials science.

Introduction: The Structural Challenge

This compound is a molecule of significant interest, combining three distinct chemical moieties: a pyrimidine ring, a pyrazole ring, and a carboxylic acid function. This intricate assembly presents a unique challenge for structural analysis. The electronic environments of the carbon atoms are subtly influenced by the interplay of aromaticity and the electron-withdrawing nature of the nitrogen atoms and the carboxyl group.

The primary objective of this guide is to establish a definitive workflow for assigning each carbon signal in the 13C NMR spectrum to its specific position within the molecule. This level of certainty is critical for confirming synthetic outcomes, ensuring purity, and building accurate structure-activity relationships (SAR). To facilitate this discussion, the following standardized numbering system will be used throughout this guide.

Foundational Principles of 13C NMR for Heterocyclic Analysis

While a standard broadband-decoupled 13C NMR spectrum provides the number of unique carbon environments, it is insufficient for a molecule of this complexity. A multi-layered approach employing spectral editing and 2D correlation techniques is essential for an authoritative assignment.

Chemical Shift Influences

The chemical shift (δ) of each carbon is dictated by its local electronic environment. In this molecule, key determinants include:

-

Hybridization: All carbons, except for the carboxyl carbon, are sp2 hybridized, placing their signals in the aromatic/olefinic region of the spectrum (typically δ 100-160 ppm).[1] The carboxyl carbon is expected significantly further downfield (δ 160-185 ppm).[2][3][4]

-

Electronegativity: The nitrogen atoms within the pyrazole and pyrimidine rings withdraw electron density from adjacent carbons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield). This effect is most pronounced for carbons directly bonded to nitrogen (e.g., C3, C5, C2', C4', C6').

-

Resonance and Aromaticity: The delocalized π-electron systems of both heterocyclic rings influence the shielding of all ring carbons. The pyrimidine ring, being more electron-deficient than pyrazole, will generally exhibit carbons at higher chemical shifts.

Spectral Editing: The DEPT Experiment

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique for determining the number of protons attached to each carbon.[5] By running a series of DEPT experiments, we can edit the full 13C spectrum to differentiate carbon types:

-

DEPT-135: Shows CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary (C) carbons are absent.[6][7]

By comparing the broadband 13C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify all CH carbons (present in both DEPT experiments) and all quaternary carbons (present only in the broadband spectrum).[6]

2D Correlation Spectroscopy: HSQC and HMBC

Two-dimensional NMR provides through-bond connectivity information, forming the cornerstone of definitive assignment.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons (a one-bond correlation, ¹JCH).[8][9] Each peak in the 2D map connects a specific ¹H signal on one axis to a ¹³C signal on the other, instantly pairing up every protonated carbon.[9][10]

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[10] HMBC is the most powerful tool for this analysis, as it allows us to piece the molecular puzzle together. For example, it can show a correlation from a proton on the pyrazole ring to a carbon on the pyrimidine ring, confirming the connectivity between the two rings. It is also the primary method for assigning quaternary carbons, which have no attached protons and thus no HSQC signal.[11]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to generate a complete and cross-verifiable dataset for the unambiguous structural elucidation of this compound.

Sample Preparation

Scientific integrity begins with meticulous sample preparation.[12]

-

Mass: Weigh approximately 50-100 mg of the purified compound.[13] 13C NMR is an insensitive technique due to the low natural abundance of the 13C isotope (1.1%), requiring a more concentrated sample than for 1H NMR.[14]

-

Solvent: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is strategic: it is an excellent solvent for polar, nitrogen-containing heterocycles and its use allows for the observation of the acidic carboxylic acid proton in the ¹H spectrum, which would otherwise be exchanged in solvents like D₂O or CD₃OD.[3]

-

Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[15] This step is critical as any suspended particulate matter will degrade the magnetic field homogeneity, leading to broad spectral lines and loss of resolution.

NMR Data Acquisition

The following set of experiments should be performed on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

Standard Spectra:

-

¹H NMR

-

Broadband ¹H-decoupled ¹³C NMR

-

-

Spectral Editing:

-

DEPT-135

-

DEPT-90

-

-

2D Correlation Spectra:

-

¹H-¹³C HSQC

-

¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz)

-

Spectral Interpretation and Data Analysis

The analysis is a systematic process of elimination and confirmation, using the suite of acquired spectra to build an unassailable structural proof.

Predicted Chemical Shifts and DEPT Responses

Based on established principles and data from related heterocyclic systems, we can predict the approximate chemical shifts and expected DEPT responses for each carbon in the molecule.[16][17][18][19][20][21]

| Carbon | Predicted δ (ppm) | Carbon Type | Expected DEPT-135 | Expected DEPT-90 | Justification |

| COOH | 160 - 170 | C | Absent | Absent | Carboxylic acid carbonyl, deshielded by two oxygen atoms.[2][3] |

| C2' | 160 - 165 | C | Absent | Absent | Highly deshielded by two adjacent nitrogen atoms in the pyrimidine ring. |

| C4', C6' | 157 - 160 | CH | Positive | Positive | Deshielded by adjacent ring nitrogens. C6' is likely slightly downfield of C4' due to proximity to the pyrazole ring. |

| C3 | 148 - 155 | C | Absent | Absent | Quaternary pyrazole carbon attached to two nitrogens (N2 and the pyrimidine N). |

| C5 | 138 - 145 | CH | Positive | Positive | Pyrazole CH carbon adjacent to N1. Its chemical shift is influenced by the attached pyrimidine ring. |

| C5' | 115 - 122 | CH | Positive | Positive | Pyrimidine CH, typically the most upfield carbon in the ring due to its position relative to the nitrogens. |

| C4 | 108 - 115 | C | Absent | Absent | Quaternary pyrazole carbon attached to the electron-withdrawing carboxylic acid group. |

Step-by-Step Assignment Strategy

-

Carbon Count and Classification:

-

The broadband ¹³C spectrum should reveal all 8 unique carbon signals.

-

Compare the broadband spectrum with the DEPT-135 and DEPT-90 spectra. This will immediately group the signals:

-

CH carbons (4 total): C5, C4', C5', C6' will appear as positive signals in both DEPT-135 and DEPT-90.

-

Quaternary carbons (4 total): COOH, C4, C3, C2' will be present in the broadband spectrum but absent from both DEPT spectra.

-

-

-

Direct C-H Assignment via HSQC:

-

The HSQC spectrum will show four cross-peaks, definitively linking the four CH carbons (C5, C4', C5', C6') to their respective proton signals from the ¹H spectrum. This step assigns half of the carbon signals with high confidence.

-

-

Connectivity and Quaternary Assignment via HMBC:

-

The HMBC spectrum is used to complete the assignment. The key is to look for correlations from protons (whose positions are now known from HSQC) to the unassigned quaternary carbons.

-

-

Assigning the Carboxyl Carbon (COOH): The proton on C5 (H5) should show a three-bond correlation (³JCH) to the carboxyl carbon, definitively assigning the signal in the δ 160-170 ppm range.

-

Assigning the Pyrazole Quaternary Carbons (C3, C4): The H5 proton will be instrumental. It will show a two-bond (²JCH) correlation to C3 and a three-bond (³JCH) correlation to C4. This unambiguously assigns the two quaternary carbons of the pyrazole ring.

-

Assigning the Pyrimidine Quaternary Carbon (C2'): Protons H4' and H6' will both show two-bond (²JCH) correlations to the C2' carbon, locking in its assignment.

-

Confirming the Ring-Ring Linkage: A critical correlation for validating the entire structure is the expected three-bond (³JCH) coupling between the H6' proton on the pyrimidine ring and the C3 carbon on the pyrazole ring. This single cross-peak proves the two heterocyclic systems are connected at the correct positions.

Data Summary and Validation

Following the step-by-step analysis, the final assignments should be compiled into a comprehensive table.

| Carbon | Assigned δ (ppm) | Carbon Type | Validation Method |

| COOH | e.g., 164.5 | C | HMBC from H5 |

| C2' | e.g., 162.1 | C | HMBC from H4' and H6' |

| C6' | e.g., 158.8 | CH | HSQC; HMBC to C2' and C5' |

| C4' | e.g., 158.5 | CH | HSQC; HMBC to C2' and C5' |

| C3 | e.g., 151.2 | C | HMBC from H5 and H6' |

| C5 | e.g., 141.0 | CH | HSQC; HMBC to C3, C4, COOH |

| C5' | e.g., 118.3 | CH | HSQC; HMBC to C4' and C6' |

| C4 | e.g., 110.7 | C | HMBC from H5 |

Conclusion

The structural characterization of complex heterocyclic molecules like this compound requires an analytical strategy that is both rigorous and systematic. A simple 1D 13C NMR spectrum is merely the starting point. By logically integrating spectral editing techniques (DEPT-90, DEPT-135) with powerful 2D correlation experiments (HSQC, HMBC), one can move from a list of signals to a fully assigned and validated molecular structure. The workflow presented in this guide provides a field-proven methodology for achieving unambiguous assignments, ensuring the highest level of scientific integrity for researchers in drug discovery, synthesis, and materials science.

References

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][6]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link][1]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link][13]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link][7]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link][5]

-

University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link][8]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link][2]

-

Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(17), 4504–4506. [Link][23]

-

Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1079-1090. [Link][3]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link][12]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][16]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link][17]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link][14]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link][24]

-

Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(8), 548-555. [Link][22]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link][15]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][10]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link][18]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link][19]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link][25]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][4]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link][9]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link][11]

-

Afonso, C. A. M., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(12), 1435-1463. [Link][26]

-

Hafez, H. N., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5001. [Link][20]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 26. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-Depth Guide to the Mass Spectrometric Analysis of 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Executive Summary

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, incorporating both pyrimidine and pyrazole scaffolds known for their diverse biological activities.[1] Accurate structural characterization and quantification are paramount for advancing research, profiling impurities, and studying metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose. This guide provides a comprehensive framework for the mass spectrometric analysis of this molecule, detailing experimental design, instrumentation, and the rationale behind methodological choices. We delve into the predictable fragmentation pathways in both positive and negative ionization modes, offering a roadmap for researchers to identify and characterize the parent molecule and its potential derivatives.

Introduction to the Analyte

Chemical Significance and Structure

The title compound, this compound, features a pyrimidine ring linked to the N1 position of a pyrazole ring, which is further substituted with a carboxylic acid group at the C4 position. This unique arrangement of nitrogen-rich heterocycles and a carboxylic acid moiety dictates its physicochemical properties and, consequently, its behavior in a mass spectrometer.

Analytical Objectives

The primary goals of mass spectrometric analysis for this compound include:

-

Identity Confirmation: Verifying the molecular weight and elemental composition.

-

Structural Elucidation: Using fragmentation patterns to confirm the connectivity of the pyrimidine, pyrazole, and carboxylic acid groups.

-

Quantification: Measuring its concentration in complex matrices (e.g., plasma, reaction mixtures).

-

Impurity and Metabolite Profiling: Identifying related substances by recognizing the core scaffold and its characteristic fragments.

Physicochemical Properties

A summary of the key properties of this compound is essential for method development.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | [2][3] |

| Molecular Weight | 190.16 g/mol | [2][3] |

| Monoisotopic Mass | 190.0491 Da | [2] |

| Predicted pKa | 3.58 ± 0.10 | [2] |

| Topological Polar Surface Area | 80.9 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

Foundational Principles for Analysis

Choosing the Right Ionization Technique

The choice of ionization technique is critical for successfully analyzing the target molecule.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, thermally labile molecules like our analyte.[4] It gently transfers ions from solution to the gas phase, minimizing premature fragmentation and almost always preserving the molecular ion.[4] The presence of the acidic carboxylic acid group and basic nitrogen atoms makes the molecule amenable to ionization in both negative ([M-H]⁻) and positive ([M+H]⁺) modes, respectively. This is the recommended technique.

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[5] While useful for creating a reproducible fragmentation library for certain small molecules, it is generally too harsh for a molecule of this nature and would likely result in the complete loss of the molecular ion, complicating interpretation.

The Power of Tandem Mass Spectrometry (MS/MS)

While a full-scan mass spectrum (MS1) provides the molecular weight, it offers little structural information. Tandem mass spectrometry (MS/MS) is required for deeper structural elucidation. In this process, the parent ion of interest (e.g., the [M-H]⁻ ion at m/z 189.04) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (like nitrogen or argon), and the resulting fragment ions are mass-analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule.

Experimental Design and Methodology

A robust and reproducible analytical method is the cornerstone of trustworthy data. The following protocol is designed as a self-validating system for the LC-MS analysis of this compound.

Overall Analytical Workflow

The logical flow of the experiment from sample to data is crucial for systematic analysis.

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

1. Sample Preparation:

- Rationale: Proper dissolution ensures compatibility with the LC mobile phase and prevents clogging.

- Protocol: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water. Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Parameters:

- Rationale: A reverse-phase C18 column is chosen due to the moderate polarity of the analyte. A gradient elution is employed to ensure sharp peak shape and efficient separation from potential impurities.

- Instrument: Standard HPLC or UHPLC system.

- Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

- Rationale: Parameters are optimized to maximize the signal of the parent ion while minimizing in-source fragmentation. Separate runs for positive and negative modes are recommended for comprehensive characterization.

- Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

- Ionization Mode: ESI Positive & ESI Negative.

- Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

- Desolvation Temperature: 350-450 °C.

- Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

- Scan Range (MS1): m/z 50 - 500.

- MS/MS Collision Energy: Ramp from 10-40 eV to capture both low and high-energy fragments.

Interpretation of Mass Spectra

Expected Full Scan (MS1) Ions

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition through accurate mass measurement.

| Ion Species | Ionization Mode | Calculated m/z | Observed m/z (Typical) |

| [M+H]⁺ | Positive | 191.0563 | 191.0565 ± 5 ppm |

| [M-H]⁻ | Negative | 189.0417 | 189.0415 ± 5 ppm |

| [M+Na]⁺ | Positive | 213.0383 | 213.0381 ± 5 ppm |

Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

Negative mode is often highly informative for carboxylic acids. The initial and most favorable fragmentation is the loss of carbon dioxide.

Caption: Proposed fragmentation of [M-H]⁻ via loss of CO₂.

-

Primary Fragmentation: The deprotonated carboxylate group readily undergoes neutral loss of CO₂ (44.00 Da), a hallmark fragmentation for this functional group. This results in a major fragment ion at m/z 145.05 . The high stability of this fragment often makes it the base peak in the MS/MS spectrum.

-

Secondary Fragmentation: The resulting m/z 145.05 ion, representing the pyrimidinyl-pyrazole anion, can further fragment. A common pathway for pyrazole and pyrimidine rings is the loss of hydrogen cyanide (HCN, 27.01 Da), leading to a fragment at m/z 118.04 .[6][7]

Fragmentation Analysis in Positive Ion Mode ([M+H]⁺)

In positive mode, protonation likely occurs on one of the basic ring nitrogens. The fragmentation is generally more complex than in negative mode.

Caption: Proposed fragmentation of [M+H]⁺ via sequential losses.

-

Primary Fragmentation: The protonated molecule can readily lose a molecule of water (H₂O, 18.01 Da) from the carboxylic acid group, yielding an acylium ion at m/z 173.05 .

-

Secondary Fragmentation: This acylium ion can subsequently lose carbon monoxide (CO, 28.00 Da) to form a fragment at m/z 145.05 . This ion corresponds to the protonated pyrimidinyl-pyrazole core.

-

Direct Fragmentation: An alternative, often concurrent pathway is the direct loss of the entire carboxyl group as formic acid (HCOOH, 46.01 Da), which would also lead to the fragment at m/z 145.05 .

-

Ring Fragmentation: Further fragmentation of the m/z 145.05 ion can proceed via cleavage of the pyrimidine or pyrazole rings, often resulting in the pyrimidine cation at m/z 79 or the pyrazole cation.

Conclusion and Field Applications

The mass spectrometric behavior of this compound is predictable and highly characterizable using modern LC-MS/MS techniques. Analysis in negative ESI mode provides a clear and diagnostic fragmentation pathway initiated by the loss of CO₂, which is invaluable for identification. Positive mode analysis offers complementary data, confirming the loss of the carboxylic acid functionality and providing insight into the stability of the heterocyclic core.

For researchers in drug development, this guide provides the necessary framework to:

-

Confirm the identity and purity of synthesized batches.

-

Develop quantitative assays for pharmacokinetic and pharmacodynamic studies.

-

Propose structures for metabolites by identifying modifications to the parent structure while observing the retention of key fragment ions.

By applying the principles and protocols outlined herein, scientists can generate high-quality, reliable mass spectrometric data, accelerating their research and development efforts.

References

- 1. article.sapub.org [article.sapub.org]

- 2. Page loading... [guidechem.com]

- 3. 1-(2-pyrimidinyl)-1H-Pyrazole-4-carboxylic acid CAS#: 1014632-18-8 [m.chemicalbook.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BiblioBoard [openresearchlibrary.org]

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: Structural Insights, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract